3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
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Overview
Description
3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole and a quinazoline moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the condensation of isatin with o-phenylenediamine under acidic conditions to form the quinazoline core . . The final step often includes spirocyclization to form the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as Brønsted acids or metal nanoparticles can be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The indole and quinazoline moieties are known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar indole-quinazoline structure but differ in their specific substitutions and spiro linkages.
Spirooxindoles: These compounds also feature a spiro linkage but with an oxindole moiety instead of quinazoline.
Uniqueness
3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its specific spiro linkage and the combination of indole and quinazoline moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C23H19N3O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3'-(2-phenylethyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
InChI |
InChI=1S/C23H19N3O2/c27-21-17-10-4-6-12-19(17)25-23(18-11-5-7-13-20(18)24-22(23)28)26(21)15-14-16-8-2-1-3-9-16/h1-13,25H,14-15H2,(H,24,28) |
InChI Key |
DPABLEFNAAPVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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